tert-Butyl 4-(2-fluoro-4-methylbenzylamino)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(2-fluoro-4-methylbenzylamino)piperidine-1-carboxylate is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring, a tert-butyl group, and a fluoro-methylbenzylamino substituent, which contribute to its distinct chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets such as kca2 (‘sk’) channels . These channels play a crucial role in maintaining the membrane potential and regulating the cellular excitability.
Mode of Action
For instance, it could bind to its target, leading to conformational changes that alter the target’s function .
Biochemical Pathways
Compounds that interact with kca2 channels can influence various cellular processes, including cell signaling and ion transport .
Result of Action
Based on its potential interaction with kca2 channels, it may influence cellular excitability and signaling .
Preparation Methods
The synthesis of tert-Butyl 4-(2-fluoro-4-methylbenzylamino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride in the presence of a base.
Attachment of the Fluoro-Methylbenzylamino Group: This step involves the nucleophilic substitution of a suitable benzylamine derivative with a fluoro-methylbenzyl halide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
tert-Butyl 4-(2-fluoro-4-methylbenzylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(2-fluoro-4-methylbenzylamino)piperidine-1-carboxylate has found applications in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including interactions with specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
tert-Butyl 4-(2-fluoro-4-methylbenzylamino)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate:
tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate: The presence of a fluorobenzoyl group instead of a fluoro-methylbenzylamino group results in distinct reactivity and uses.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
tert-butyl 4-[(2-fluoro-4-methylphenyl)methylamino]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-13-5-6-14(16(19)11-13)12-20-15-7-9-21(10-8-15)17(22)23-18(2,3)4/h5-6,11,15,20H,7-10,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXJJLKLYBVWBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC2CCN(CC2)C(=O)OC(C)(C)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601116127 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(2-fluoro-4-methylphenyl)methyl]amino]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601116127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1349716-11-5 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(2-fluoro-4-methylphenyl)methyl]amino]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1349716-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(2-fluoro-4-methylphenyl)methyl]amino]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601116127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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